![molecular formula C14H14O5 B1275702 2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid CAS No. 314742-23-9](/img/structure/B1275702.png)

2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

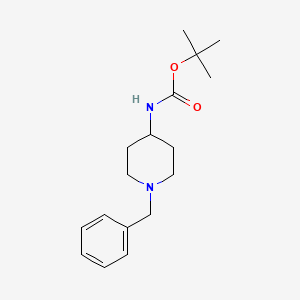

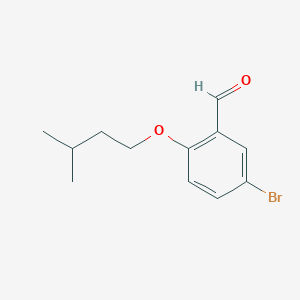

The compound 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is a derivative of 2H-chromen-2-one, also known as coumarin. This class of compounds is known for its pharmacological activities and is often explored for its potential therapeutic applications. The specific structure of this compound suggests it may have unique properties and interactions due to the presence of the ethyl group and the propanoic acid moiety.

Synthesis Analysis

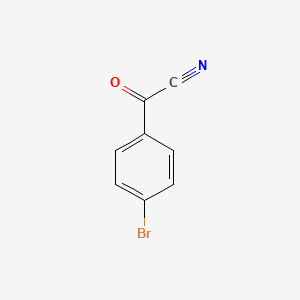

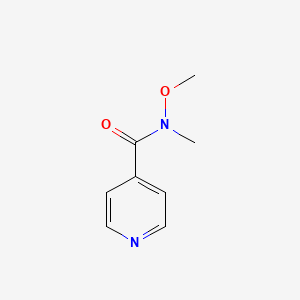

The synthesis of related compounds typically involves the reaction of a hydroxyphenyl-acetic acid derivative with reagents to introduce the desired functional groups. For instance, the synthesis of a similar compound, 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, was achieved by reacting 2-(4-hydroxyphenyl)acetic acid with thionyl chloride to produce an acetyl chloride intermediate. This intermediate was then condensed with pyrrolidine and further reacted with acetone, chloroform, and NaOH to yield the target compound with an overall yield of about 38% . Although the exact synthesis of 2-[(4-Ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoic acid is not detailed, similar synthetic strategies could be employed.

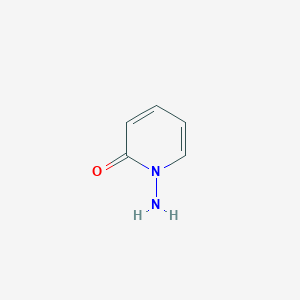

Molecular Structure Analysis

The molecular structure of coumarin derivatives is characterized by the presence of a lactone ring, which is crucial for their biological activity. The ethyl group at the 4-position of the chromen ring in the compound of interest could influence its electronic and steric properties, potentially affecting its biological activity. In a related study, the crystal structure of ethyl 2-(2-oxo-2H-chromen-4-yloxy) acetate was determined using single crystal X-ray diffraction, revealing an orthorhombic space group and several intermolecular interactions that contribute to the crystal packing .

Chemical Reactions Analysis

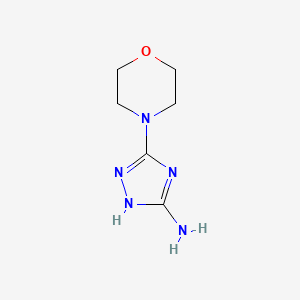

Coumarin derivatives can undergo various chemical reactions, particularly at the reactive carbonyl groups. For example, ethyl 2-oxo-3-(4-oxo-4H-chromen-2-yl)propanoates were shown to react with S-methylisothiosemicarbazide hydroiodide, leading to the formation of triazinones or triazinediones depending on the reaction conditions . These reactions typically proceed via nucleophilic attack at the carbonyl group, followed by cyclization and other transformations.

Physical and Chemical Properties Analysis

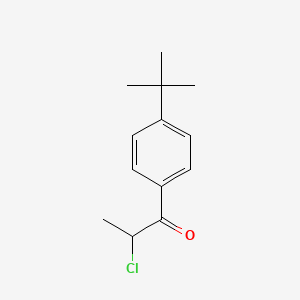

The physical and chemical properties of coumarin derivatives are influenced by their molecular structure. The presence of various functional groups can affect properties such as solubility, melting point, and reactivity. The intermolecular interactions, such as hydrogen bonding, play a significant role in the crystal packing and stability of these compounds. The Hirshfeld surface analysis of a related compound provided insights into the nature of these interactions, with H...H bonding being a major contributor, followed by O...H and C...H contacts .

Wissenschaftliche Forschungsanwendungen

1. Application in Material Science

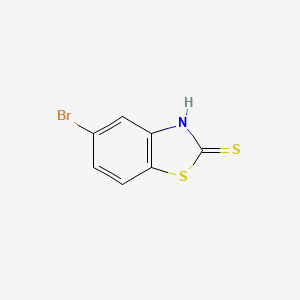

- Summary of the Application : This compound has been used in the synthesis of photoactive cellulose derivatives. These water-soluble polyelectrolytes are decorated with high amounts of photochemically active chromene moieties .

- Methods of Application : The photoactive derivatives of cellulose were prepared by a mild esterification of the biopolymer with 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid via the activation of the carboxylic acid with N,N′-carbonyldiimidazole. Subsequently, modification with the cationic carboxylic acid (3-carboxypropyl)trimethylammonium chloride was carried out .

- Results or Outcomes : The light-triggered photodimerization of the chromene moieties of the photoactive polyelectrolytes was studied by means of UV–Vis spectroscopy in the dissolved state. The photochemistry observed may be used to control the properties of the new polysaccharide derivatives and are thus of interest in the design of smart materials .

2. Application in Colorant Synthesis

- Summary of the Application : This compound has been used in the synthesis of fluorescent colorants. These colorants are transparent in the NIR region and have potential applications in cold paints .

- Methods of Application : Rhodamine 6G (Rh6G) is modified by ethylenediamine to obtain rhodamine with amine functional groups (Rh6G‐NH2). Rh6G‐NH2 as an initial core is used to bond coumarin derivatives .

- Results or Outcomes : The synthesized colorants were specified using Fourier transform infrared spectroscopy (FT‐IR), proton and carbon nuclear magnetic resonance (1H NMR and 13C NMR), X‐ray diffraction (XRD), and field emission scanning electron microscopy (FE‐SEM) to analyze the structure of the fluorescent pigments. Fluorescence microscopy, fluorescence spectrophotometer, and UV–visible–NIR reflectance spectra were used to demonstrate the optical properties .

Safety And Hazards

Eigenschaften

IUPAC Name |

2-(4-ethyl-2-oxochromen-7-yl)oxypropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O5/c1-3-9-6-13(15)19-12-7-10(4-5-11(9)12)18-8(2)14(16)17/h4-8H,3H2,1-2H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBUUPJHPJVEUIA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=C1C=CC(=C2)OC(C)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397360 |

Source

|

| Record name | 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(4-Ethyl-2-oxo-2H-chromen-7-YL)oxy]propanoic acid | |

CAS RN |

314742-23-9 |

Source

|

| Record name | 2-[(4-Ethyl-2-oxo-2H-1-benzopyran-7-yl)oxy]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1275647.png)